ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multi-step reactions. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones . The reaction typically occurs in the presence of a base and under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Ethyl 2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolo[3,2-a]pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell walls, resulting in antibacterial effects . The exact pathways and molecular targets depend on the specific biological context.
Comparison with Similar Compounds
Ethyl 2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
- Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2-(Arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties. The unique combination of substituents in ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C28H23ClN2O5S |
---|---|
Molecular Weight |
535g/mol |
IUPAC Name |
ethyl (2Z)-2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H23ClN2O5S/c1-4-35-27(33)24-16(2)30-28-31(25(24)20-10-5-6-11-22(20)34-3)26(32)23(37-28)15-19-12-13-21(36-19)17-8-7-9-18(29)14-17/h5-15,25H,4H2,1-3H3/b23-15- |
InChI Key |
RLAHZJVHYGMKBT-HAHDFKILSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)S2)C |
Origin of Product |
United States |
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